4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
Description
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-16-8-13-20(25-5)19(15-16)23-21(24)7-6-14-26-18-11-9-17(10-12-18)22(2,3)4/h8-13,15H,6-7,14H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTPDUHPQMISNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenoxy and butanamide moieties, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include tert-butylphenol, methoxy-methylphenylamine, and butanoyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules.
- Reagent in Organic Transformations : It is employed as a reagent in various organic reactions, facilitating the introduction of functional groups into target molecules.
Biology
- Biochemical Studies : Due to its structure, the compound can interact with biological molecules, making it useful for studying enzyme mechanisms and biochemical pathways.
- Potential Therapeutic Applications : Preliminary studies suggest that it may exhibit biological activities such as antimicrobial or anti-inflammatory effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications and efficacy of 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide:
- Antimicrobial Activity : Research indicated that the compound demonstrated moderate antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.
- Anti-inflammatory Effects : In murine models, administration resulted in significant reductions in paw edema, suggesting potential anti-inflammatory properties.
- Cancer Cell Proliferation Inhibition : In vitro assays showed that the compound inhibited breast cancer cell growth by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent.
Industrial Applications
In addition to its research applications, this compound has potential industrial uses:
- Specialty Chemicals Production : It can be utilized in the synthesis of specialty chemicals with tailored properties for specific applications.
- Material Science : Its unique chemical properties may allow for use in developing novel materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Comparison with Structurally Analogous Amides
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)
- Structure: Features an n-butyl group on the amide nitrogen and a fluorinated phenoxyacetamide backbone.
- Synthesis : Prepared via bromoacetyl bromide and n-butylamine, yielding 82% as a white solid (mp 75°C) .
- Key Differences :
- The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to Compound 30’s n-butyl chain.
- The methoxy and methyl groups in the target’s aryl substituent may improve metabolic stability relative to Compound 30’s fluorine atom, which could influence electronic properties and binding interactions.
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31)
- Structure : Contains a hydroxy-2-methylpropan-2-yl group on the amide nitrogen.
- Synthesis : Lower yield (54%) due to the polar hydroxyl group complicating purification (mp 84°C) .
- Key Differences: The hydroxyl group in Compound 31 increases hydrophilicity but may reduce membrane permeability compared to the target compound’s methoxy group.
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (Compound 32)
- Structure : Incorporates an isoleucine methyl ester moiety, introducing chirality ([α]²²D = +61.1).
- Synthesis : 51% yield (mp 74°C) with stereochemical complexity .
- Key Differences :
- The ester group in Compound 32 may confer hydrolytic instability compared to the target’s stable amide linkage.
- The target compound lacks chiral centers, simplifying synthesis and formulation compared to Compound 32.
Comparison with Sulfamoyl-Triazine Derivatives (Compounds 51–55)**
- Structures : Complex triazine-based sulfamoyl benzamides with fluorophenyl, trifluoromethylphenyl, and methoxyphenyl substituents (e.g., Compound 51: mp 266–268°C) .
- Key Differences: Melting Points: Compounds 51–55 exhibit significantly higher melting points (255–279°C) than the target compound (estimated ~75–85°C), likely due to stronger intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups and π-π stacking in triazine rings).
Role of tert-Butyl and Methoxy Substituents**
- Methoxy Group :
- In the target’s 2-methoxy-5-methylphenyl group, the methoxy substituent provides moderate polarity and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature in Compounds 30–32 .
Biological Activity
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy, and safety profiles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C22H29NO3
- CAS Number : 449155-72-0
This compound features a tert-butyl group, a methoxy group, and a butanamide moiety, which are significant for its biological interactions.
Research indicates that this compound may exert its biological effects through modulation of inflammatory pathways. Specifically, it has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β. The following table summarizes the findings from various studies regarding its mechanism of action:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro (HaCaT cells) | Significant inhibition of IL-6 and IL-1β mRNA expression at 10 μM concentration. |
| Study 2 | In vivo (mouse model) | Reduced levels of TNF-α, IL-6, and IL-1β in liver tissues without hepatotoxicity. |
| Study 3 | Western blot analysis | Downregulation of p-Y-STAT3 and p-IκBα indicating inhibition of NF-κB pathway. |
Anti-inflammatory Effects
The primary biological activity of this compound is its anti-inflammatory property. In a series of experiments:
- In vitro Studies : The compound was tested on human keratinocyte cells (HaCaT), showing potent inhibition of mRNA expression levels for IL-6 and IL-1β upon stimulation with lipopolysaccharide (LPS). The results indicated that the compound effectively reduced inflammation markers at concentrations as low as 10 μM .
- In vivo Studies : In animal models, administration of the compound led to decreased levels of pro-inflammatory cytokines in liver tissues. Notably, alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were monitored to assess hepatotoxicity, revealing that the compound did not induce significant liver damage .
- Mechanistic Insights : The compound's ability to inhibit the phosphorylation of STAT3 and IκBα suggests it interferes with the NF-κB signaling pathway, a critical mediator in inflammatory responses .
Case Studies
Several case studies have documented the efficacy of similar compounds with structural similarities to this compound:
- Case Study A : A clinical trial involving benzoxazole derivatives demonstrated significant reductions in inflammatory markers in patients with chronic pain conditions when treated with structurally related compounds .
- Case Study B : Laboratory studies on related butanamide derivatives showed promising results in reducing pain associated with inflammatory diseases, supporting the hypothesis that this class of compounds could be beneficial in therapeutic settings .
Safety Profile
Safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. In both in vitro and in vivo studies, no significant adverse effects were noted at concentrations effective for anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
